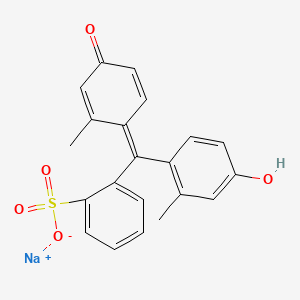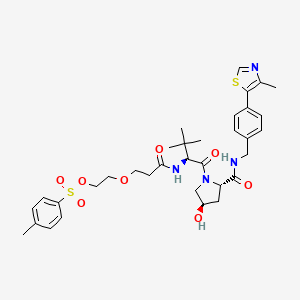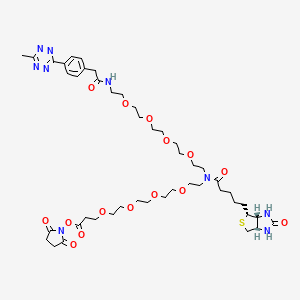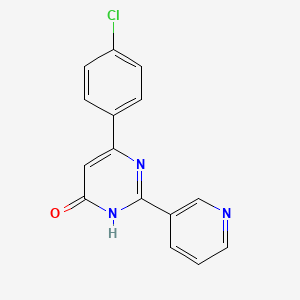
Sodium Metacresol Purple
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Cresol Purple sodium salt: m-cresolsulfonphthalein sodium salt , is a triarylmethane dye and a pH indicator. It is widely used in various scientific and industrial applications due to its ability to change color in response to pH variations. The compound is particularly useful in spectrophotometric pH measurements and as a capnographic indicator for detecting end-tidal carbon dioxide .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of m-cresol purple involves a condensation reaction. The process begins with the stirring and heating of dried m-cresol and benzene methane sulfonic acid anhydride at temperatures between 100°C and 105°C. Phosphorus oxychloride and absolute zinc chloride are then added, and the mixture is stirred at a constant temperature for several hours. The reaction product is then refined by adding water, heating, and neutralizing with sodium carbonate and hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of m-cresol purple sodium salt involves dissolving the compound in a sodium chloride solution. The pH of the solution is adjusted using hydrochloric acid or sodium hydroxide to achieve the desired pH range. This method ensures high purity and minimal impurities, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: m-Cresol Purple sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of m-cresol purple sodium salt produces bromocresol green, a dye used in DNA agarose gel electrophoresis .
科学的研究の応用
Chemistry: m-Cresol Purple sodium salt is widely used as a pH indicator in various chemical analyses. It is particularly useful in titrations and spectrophotometric pH measurements .
Biology: In biological research, the compound is used to stain epithelial cells and proteins. It is also employed in DNA agarose gel electrophoresis as a tracking dye .
Medicine: The compound serves as a capnographic indicator for detecting end-tidal carbon dioxide, ensuring successful tracheal intubation in emergency medical situations .
Industry: In industrial applications, m-cresol purple sodium salt is used in the manufacturing of diagnostic assays and hematology stains .
作用機序
m-Cresol Purple sodium salt acts as a pH indicator by undergoing a color change in response to pH variations. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it appears red, while at high pH, it turns purple. This color change occurs due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and absorbance properties .
類似化合物との比較
Bromocresol Purple: Another pH indicator with similar properties but different color change intervals.
Cresol Red: A pH indicator with a different color change range and molecular structure.
Thymol Blue: A pH indicator with a broader pH range and different color transitions.
Uniqueness: m-Cresol Purple sodium salt is unique due to its specific pH range and sharp color change, making it highly suitable for precise pH measurements in various scientific and industrial applications .
特性
分子式 |
C21H17NaO5S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |
InChIキー |
BYQJYOOKENJSNK-WIPIHYDQSA-M |
異性体SMILES |
CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
